molecular formula C18H16N4O2 B11700749 4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone

4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone

Cat. No.: B11700749
M. Wt: 320.3 g/mol
InChI Key: LEDHKHXTGQUQCZ-XDHOZWIPSA-N
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Description

4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydroxyl group on the benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated benzaldehyde derivatives.

Scientific Research Applications

4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
  • 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids
  • 2-(4-Oxo-3,4-dihydro-2-quinazolinyl)-2-(2-tetrahydrofuranylidene)acetonitriles

Uniqueness

4-Hydroxybenzaldehyde (3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is unique due to its specific structural features, such as the presence of both the hydrazone and quinazolinyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C18H16N4O2/c1-2-11-22-17(24)15-5-3-4-6-16(15)20-18(22)21-19-12-13-7-9-14(23)10-8-13/h2-10,12,23H,1,11H2,(H,20,21)/b19-12+

InChI Key

LEDHKHXTGQUQCZ-XDHOZWIPSA-N

Isomeric SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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